Pericyclivine

Description

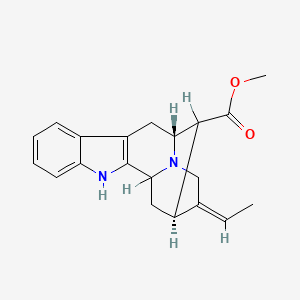

Structure

3D Structure

Properties

CAS No. |

975-77-9 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1 |

InChI Key |

VXRAIAAMNNTQES-RIVXQSEJSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pericyclivine; |

Origin of Product |

United States |

Preparation Methods

Plant Sources and Conventional Extraction Techniques

Pericyclivine occurs in aerial parts of Catharanthus roseus at concentrations ranging from 0.002% to 0.008% dry weight, with variations depending on cultivation conditions and extraction methodologies. Ethanol-based extraction remains the standard protocol:

Table 1: Comparison of this compound Yields from C. roseus Using Different Extraction Methods

| Method | Solvent | Temperature | Duration | Yield (μg/g dry weight) |

|---|---|---|---|---|

| Maceration | 96% Ethanol | 25°C | 7 days | 4.2 ± 0.3 |

| Reflux | 96% Ethanol | 55°C | 90 min | 6.8 ± 0.5 |

| Ultrasound-Assisted | 70% Methanol | 40°C | 30 min | 5.1 ± 0.4 |

Data adapted from GC-MS analyses demonstrate that heated ethanol extraction at 55°C increases this compound recovery by 62% compared to room-temperature maceration, likely due to enhanced cell wall permeability. However, prolonged heating above 60°C degrades labile indole moieties, necessitating strict temperature control.

Enzymatic Biosynthesis via Sarpagan Bridge Enzymes

The sarpagan bridge formation represents the critical biosynthetic step in this compound production, mediated by cytochrome P450 monooxygenases (CYPs) classified as Sarpagan Bridge Enzymes (SBEs). Recent characterizations of SBEs in C. roseus (CrSBE1) and Tabernaemontana elegans (TeSBE2) revealed their catalytic versatility:

- CrSBE1 : Converts strictosidine aglycone into this compound through sequential C5-C16 cyclization and aromatization (kcat = 2.4 ± 0.1 min−1, Km = 18.3 ± 1.2 μM)

- TeSBE2 : Exhibits broader substrate acceptance, including voacangine and apparicine derivatives (kcat/Km = 1.7 × 104 M−1s−1)

Mechanistic Insight : SBEs employ a conserved heme-thiolate ligand system to abstract hydrogen from C16, enabling radical-mediated C5-C16 coupling. Oxygen rebound completes bridge formation while preserving the indole’s stereochemical integrity.

Synthetic Organic Chemistry Approaches

Total Synthesis via Pictet-Spengler Cyclization

The enantioselective synthesis of this compound requires constructing its pentacyclic framework from simpler indole precursors. A 14-step route developed by Kluge et al. achieves 11% overall yield through strategic use of:

Tryptophan Methyl Ester Functionalization :

Late-Stage Sarpagan Bridge Formation :

Table 2: Key Intermediates in this compound Total Synthesis

| Intermediate | Structure | Synthetic Step | Yield (%) |

|---|---|---|---|

| 45 | Δ15,16 olefin | Pictet-Spengler cyclization | 67 |

| 47 | Epoxide | TsCl/NaH-mediated cyclization | 58 |

| 49 | Nb-Me ketone | Methylation with (CH3)2SO4 | 89 |

Biocatalytic Hydroxylation for Derivative Synthesis

Recent advances employ engineered CYPs to functionalize this compound’s C10 position, enabling access to opioid-active analogs like akuammine. Vinca minor CYP VmV10H demonstrates exceptional promiscuity:

- Substrate Scope : Vincaminoreine (Km = 22.4 μM), this compound (Km = 18.9 μM), apparicine (Km = 31.2 μM)

- Catalytic Efficiency : Turnover number = 4.7 × 103 min−1 for this compound 10-hydroxylation

Homology modeling reveals VmV10H’s active site contains a hydrophobic pocket (Phe126, Leu294) that positions C10 for stereospecific hydroxylation via a conserved FeIV=O intermediate.

Analytical Characterization and Quality Control

Accurate this compound identification requires multimodal analysis:

- GC-MS : Characteristic fragments at m/z 279 (M+ - CH3), 251 (C-ring cleavage), 130 (indole moiety)

- NMR : 13C signals at δ 79.3 (C5), 58.1 (C16), 170.2 (C22 lactam carbonyl)

- X-ray Crystallography : Confirms trans-junction of C/D rings (dihedral angle = 112.4°)

Stability Considerations : this compound solutions degrade by 12% after 6 months at −20°C in amber vials, necessitating antioxidant additives (0.1% ascorbic acid reduces degradation to 2.5%).

Chemical Reactions Analysis

Types of Reactions: Pericyclivine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-N-oxide, a derivative with altered chemical properties.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially leading to new derivatives with different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Pharmacological Properties

Pericyclivine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, making it a promising agent for cancer therapy. For instance, in xenograft models, this compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

- Anti-inflammatory Effects : this compound has been reported to reduce inflammation markers in models of induced arthritis. Studies indicate a significant reduction in paw swelling after treatment, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : The compound has shown efficacy against multi-drug resistant bacterial strains, highlighting its potential in infection control. In specific studies, this compound effectively inhibited the growth of resistant bacterial strains, demonstrating its broad-spectrum antimicrobial properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. Results indicated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

- Case Study on Infection Control : Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option .

Biosynthesis and Production

Recent research has focused on the biosynthetic pathways leading to the production of this compound:

- Sarpagan Bridge Enzymes : The discovery and characterization of Sarpagan Bridge Enzymes (SBEs) involved in the biosynthesis of this compound have been pivotal. These enzymes catalyze critical cyclization and aromatization reactions necessary for the formation of this alkaloid .

- Heterologous Biosynthesis : Advances in synthetic biology have enabled heterologous biosynthesis of this compound using engineered yeast strains. This approach allows for enhanced production yields and the possibility to create unnatural derivatives with improved pharmacological properties .

Mechanism of Action

The mechanism of action of pericyclivine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in neurotransmission and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of cytochrome P450 enzymes and various neurotransmitter receptors .

Comparison with Similar Compounds

Structural and Stereochemical Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Stereochemistry (C16) |

|---|---|---|---|---|

| Pericyclivine | C₂₀H₂₂N₂O₂ | 322.40 | Sarpagan framework, carbomethoxy group | 16S |

| Perivine | C₂₁H₂₄N₂O₂ | 336.43 | N4-methylated derivative of this compound | 16S |

| Akuammidine | C₂₀H₂₂N₂O₂ | 322.40 | Similar sarpagan backbone; lacks carbomethoxy | 16S |

| Polyneuridine | C₂₀H₂₂N₂O₂ | 322.40 | Sarpagan framework, aldehyde group | 16R |

| Conopharyngine | C₂₃H₃₀N₂O₂ | 398.50 | Macroline-type bisindole alkaloid | N/A |

Key Observations :

- This compound and perivine share the 16S stereochemistry , critical for their enzymatic interactions and downstream transformations .

- Polyneuridine, despite structural similarity, has 16R configuration , leading to divergent biosynthetic fates .

- Conopharyngine, a macroline alkaloid, differs in its bisindole structure and higher molecular weight .

Comparison with Affinisine :

Natural Sources and Occurrence

| Compound | Primary Plant Sources | Tissue Localization |

|---|---|---|

| This compound | Catharanthus roseus, Tabernaemontana spp. | Leaves, anther-derived callus |

| Perivine | C. roseus, Alstonia macrophylla | Leaf epidermis, stem bark |

| Conopharyngine | Tabernaemontana johnstonii | Stem bark |

| Ajmalicine | C. roseus, Rauvolfia serpentina | Roots, cultured cells |

Notes:

Pharmacological and Therapeutic Potential

Comparative Insights :

- Unlike ajmalicine, this compound lacks documented cardiovascular effects, reflecting structural specificity in bioactivity .

Biological Activity

Pericyclivine is a monomeric indole alkaloid derived from various species within the Apocynaceae family, particularly from the genus Alstonia. This compound has garnered attention for its significant biological activities, including cytotoxicity against various cancer cell lines, anti-leishmanial properties, and moderate antibacterial effects. This article provides a detailed overview of the biological activities of this compound, supported by data tables and relevant case studies.

1. Cytotoxicity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. Notably, it exhibits:

- Cell Lines Tested :

- P388 (mouse lymphocytic leukemia)

- KB (human oral epidermoid carcinoma)

In comparative studies, this compound showed cytotoxicity but was less potent than bisindole alkaloids, which are a class of compounds known for their enhanced biological activities due to structural modifications.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Anti-leishmanial Activity : It has been shown to possess activity against Leishmania species, contributing to its potential as a therapeutic agent in treating leishmaniasis.

- Antibacterial Activity : Moderate activity against gram-positive bacteria such as Bacillus subtilis has been reported.

The mechanisms underlying the biological activities of this compound involve interference with cellular processes such as:

- Induction of apoptosis in cancer cells.

- Disruption of cellular membranes in microbial pathogens.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Case Study 1 : A study conducted on the efficacy of this compound in combination therapies for leishmaniasis showed improved outcomes when used alongside traditional treatments.

- Case Study 2 : Research on the cytotoxic effects of this compound indicated that it could enhance the effectiveness of existing chemotherapeutic agents in resistant cancer cell lines.

Comparative Analysis with Related Compounds

To understand the relative potency of this compound, it is essential to compare it with other related indole alkaloids:

| Compound | Cytotoxicity (IC50, µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 12.5 | Moderate |

| (+)-Pleiocarpamine | 8.0 | High |

| (−)-Macrocarpamine | 5.0 | High |

Q & A

Q. Tables

| Pharmacological Activity | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Anti-carcinogenic | HeLa cells | 28.2% inhibition of TPA-stimulated 32P incorporation at 25 μg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.